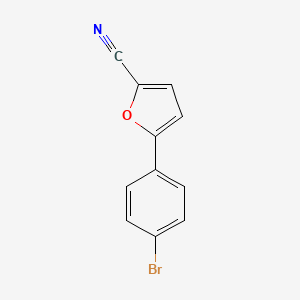

5-(4-Bromophenyl)furan-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJXDBAOTCRRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405017 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57667-10-4 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Bromophenyl)furan-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)furan-2-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a furan ring, a nitrile group, and a bromophenyl moiety, offers multiple avenues for synthetic modification, making it a valuable building block for the synthesis of more complex molecular architectures. The furan nucleus is a common scaffold in a wide array of pharmaceuticals and biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3] The presence of the nitrile group provides a handle for conversion into other functional groups such as carboxylic acids, amides, or amines, while the bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on practical insights for its utilization in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues such as 5-(4-bromophenyl)furfural and N-(4-bromophenyl)furan-2-carboxamide.[4][5]

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₆BrNO | [6] |

| Molecular Weight | 248.08 g/mol | [6] |

| CAS Number | 57667-10-4 | [6] |

| Appearance | Likely a solid, possibly yellow to brown in color. | Analogy with 5-(4-bromophenyl)furfural.[7] |

| Melting Point | Expected to be in the range of 100-200 °C. | Analogy with related structures. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, with limited solubility in water. | Analogy with 5-(4-bromophenyl)furfural.[7] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings. The furan protons will likely appear as doublets, while the protons on the para-substituted phenyl ring will appear as two doublets, each integrating to two protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The carbon bearing the bromine atom will also have a distinct chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic rings and C=C stretching of the furan and phenyl rings.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages readily available starting materials and is a well-established method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[4][8]

Proposed Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[4][8]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbonitrile (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the furan ring, the nitrile group, and the bromophenyl moiety.

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom can readily participate in a second Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. This is a powerful strategy for building molecular complexity in the later stages of a synthesis.[4]

Protocol for Suzuki-Miyaura Coupling:

-

Reactants: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).

-

Solvent: Add a degassed solvent system such as 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.

Reactions of the Nitrile Group

The nitrile group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-(4-bromophenyl)furan-2-carboxylic acid.[8] This carboxylic acid can then be used in standard amide coupling reactions.

-

Reduction: The nitrile group can be reduced to a primary amine, (5-(4-bromophenyl)furan-2-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be further functionalized.

Reactions of the Furan Ring

The furan ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitrile group may deactivate the ring to some extent. The furan ring is also sensitive to strong acids, which can lead to ring-opening or polymerization.[9]

Potential Applications

Derivatives of this compound hold promise in several areas of research and development.

Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, and many furan-containing compounds exhibit a wide range of biological activities.[1][3] By modifying the bromophenyl and nitrile functionalities of this compound, libraries of novel compounds can be synthesized and screened for various therapeutic targets. For instance, related furan derivatives have shown potential as antibacterial agents and tubulin polymerization inhibitors for cancer therapy.[4]

Materials Science

The rigid, conjugated structure of this compound and its derivatives makes them interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through cross-coupling reactions on the bromophenyl group is particularly advantageous in this context.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[6]

-

Signal Word: Danger.[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the discovery and development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited, its chemical behavior can be reliably predicted from its structural analogues. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Valadè, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]

-

Organic Chemistry Portal. Furan Synthesis. [Link]

-

Abdellatif, K. R. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(14), 1695-1713. [Link]

-

Xiao, Z., et al. (2011). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2329. [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

Georganics. Furan derivatives. [Link]

-

Posada, E., et al. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 19(6), 7548-7557. [Link]

-

ChemTube3D. Furan Hydrolysis. [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 114-126. [Link]

-

Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 183-191. [Link]

-

Verma, A., et al. (2013). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 4(1), 80-89. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 57667-10-4|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 20005-42-9: 5-(4-bromophenyl)furfural | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 5-(4-Bromophenyl)furan-2-carbonitrile

This technical guide provides a comprehensive analysis of the predicted spectral data for 5-(4-Bromophenyl)furan-2-carbonitrile (CAS No: 57667-10-4), a molecule of interest in synthetic chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for the identification and characterization of this molecule.

Molecular Structure and Context

This compound possesses a bifunctional aromatic system, integrating a furan ring with a brominated phenyl moiety. The electron-withdrawing nature of the nitrile group and the halogen substituent significantly influences the electronic environment of the entire molecule, which is reflected in its spectral properties. Understanding these spectral signatures is paramount for confirming its synthesis and purity.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structures. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar structures, such as 5-(4-Bromophenyl)furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-carboxylic acid.[2][3]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on the furan and phenyl rings. The electron-withdrawing nitrile group will deshield the adjacent furan proton, shifting it downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.65 | Doublet (d) | 2H | Phenyl protons ortho to the furan ring |

| ~ 7.58 | Doublet (d) | 2H | Phenyl protons meta to the furan ring |

| ~ 7.20 | Doublet (d) | 1H | Furan proton adjacent to the phenyl ring |

| ~ 6.90 | Doublet (d) | 1H | Furan proton adjacent to the nitrile group |

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for dissolving the sample without introducing interfering proton signals.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal resolution, which is particularly important for resolving the coupling between the furan protons.[4]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Furan carbon attached to the phenyl group |

| ~ 145 | Furan carbon alpha to the oxygen and nitrile |

| ~ 132 | Phenyl carbons ortho to the furan ring |

| ~ 128 | Phenyl carbon attached to the furan ring |

| ~ 125 | Phenyl carbons meta to the furan ring |

| ~ 123 | Furan carbon beta to the nitrile group |

| ~ 115 | Nitrile carbon (C≡N) |

| ~ 110 | Furan carbon beta to the phenyl group |

| ~ 108 | Phenyl carbon attached to bromine |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the nitrile group.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~ 1600 - 1450 | Medium - Strong | C=C Aromatic ring stretches (furan and phenyl) |

| ~ 1250 - 1000 | Medium | C-O-C (Furan) stretch |

| ~ 1100 - 1000 | Medium | C-Br stretch |

| ~ 850 - 800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Trustworthiness: The presence of a sharp, intense peak in the 2230-2210 cm⁻¹ region is a highly reliable indicator of the nitrile functional group, providing a self-validating system for confirming the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~ 247 / 249 | Molecular ion (M⁺) peak with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| ~ 168 | Fragment corresponding to the loss of the bromine atom. |

| ~ 141 | Fragment corresponding to the furan-2-carbonitrile moiety. |

Authoritative Grounding: The predictable isotopic pattern of bromine serves as an authoritative internal standard for identifying bromine-containing compounds in mass spectrometry.[3]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

-

Spectrum Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Ionization: Ionize the sample in the source.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The provided data and protocols offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions is a necessary next step for any research application.

References

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]

-

Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In-Vitro Antibacterial Assays of Furan-2-Carbonitrile Compounds

For: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1][2] Furan-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[3][4][5] The furan scaffold is a versatile pharmacophore found in various therapeutic agents.[3] Specifically, furan-2-carbonitrile derivatives represent a promising class of molecules for antibacterial drug discovery. Their unique electronic and structural features offer potential for novel mechanisms of action and interactions with bacterial targets.[4][6]

This document provides a comprehensive guide to the in-vitro evaluation of the antibacterial activity of furan-2-carbonitrile compounds. As a Senior Application Scientist, the following protocols have been designed not merely as a sequence of steps, but as a self-validating system, emphasizing the scientific rationale behind key experimental choices to ensure data integrity and reproducibility. We will delve into standardized methodologies such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion for preliminary screening, and Minimum Bactericidal Concentration (MBC) assays to differentiate between bacteriostatic and bactericidal effects.[1][7][8]

A critical consideration when working with novel synthetic compounds like furan-2-carbonitriles is their physicochemical properties. These compounds can exhibit poor aqueous solubility, which can significantly impact the accuracy of susceptibility testing.[3][9] Therefore, this guide will address strategies for compound solubilization and the importance of appropriate controls to mitigate potential artifacts. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is a cornerstone of these protocols, ensuring that the data generated is robust and comparable across different studies.[10][11]

PART 1: Foundational Methodologies for Antibacterial Susceptibility Testing

The initial assessment of a novel compound's antibacterial potential typically involves a combination of screening and quantitative assays. The agar disk diffusion method offers a rapid, qualitative primary screen, while the broth microdilution method provides a quantitative measure of potency (the MIC).[1][2][12]

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[12] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the test bacterium.[2][12] The presence of a clear zone of no growth around the disk indicates inhibitory activity.[12]

Causality Behind Experimental Choices:

-

Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, has good batch-to-batch reproducibility, and does not inhibit common antibiotics like sulfonamides.

-

Inoculum Standardization: The density of the bacterial inoculum is critical for reproducible results. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), ensures that the lawn of bacterial growth is confluent and that zone sizes are comparable between experiments.[13][14]

-

Compound Loading: The amount of the furan-2-carbonitrile compound impregnated onto the filter paper disk will influence the size of the inhibition zone. It is crucial to use a consistent, known amount for each experiment to allow for semi-quantitative comparisons.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

-

Transfer the colonies into a tube containing sterile saline or Tryptic Soy Broth.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually by comparing against the standard or using a spectrophotometer.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing the swab against the inside of the tube.[13]

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

-

-

Application of Test Compound:

-

Prepare a stock solution of the furan-2-carbonitrile compound in a suitable solvent (e.g., DMSO). Due to the potential for poor water solubility of furan derivatives, DMSO is often a necessary choice.[3][9]

-

Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile filter paper disk (6 mm diameter). The final concentration per disk should be recorded (e.g., in µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Incubation:

-

Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.[15] Ensure firm contact with the agar.

-

Place a positive control disk (e.g., a standard antibiotic like Gentamicin) and a negative control disk (impregnated with the solvent only) on the same plate.

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Data Interpretation:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

The solvent control should show no zone of inhibition.

-

A larger zone of inhibition generally indicates greater antibacterial activity, but this is a qualitative assessment.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[7][8] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[7][8] This quantitative method is essential for comparing the potency of different compounds and for guiding further drug development.[16]

Causality Behind Experimental Choices:

-

96-Well Plate Format: This format allows for the efficient testing of multiple concentrations and compounds simultaneously, improving throughput and reducing reagent consumption.[1]

-

Two-Fold Serial Dilutions: This standard dilution series allows for a precise determination of the MIC value.[1]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): For certain classes of antibiotics, the concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect their activity. Using CAMHB ensures that the testing conditions are standardized and comparable.

-

Controls: The inclusion of a sterility control (broth only), a growth control (broth + inoculum), a solvent control (broth + inoculum + solvent), and a positive control (broth + inoculum + standard antibiotic) is critical for validating the assay.

-

Preparation of Materials:

-

Prepare a stock solution of the furan-2-carbonitrile compound at a concentration at least 100-fold higher than the highest desired test concentration in 100% DMSO.

-

Prepare a 96-well microtiter plate. Add 100 µL of CAMHB to all wells except the first column.

-

-

Serial Dilution of the Test Compound:

-

In the first well of a given row, add 200 µL of the test compound at the highest desired concentration (e.g., prepare an intermediate dilution from the stock).

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the control wells.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth indicator dye, such as resazurin, can be added to aid in the determination of the MIC.

-

PART 2: Differentiating Bacteriostatic and Bactericidal Activity

While the MIC indicates the concentration required to inhibit growth, it does not reveal whether the compound is killing the bacteria (bactericidal) or simply preventing their proliferation (bacteriostatic).[17] The Minimum Bactericidal Concentration (MBC) assay is performed to make this distinction.[8][18]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][19]

Causality Behind Experimental Choices:

-

Subculturing from MIC wells: This directly assesses the viability of the bacteria that were exposed to the test compound.

-

Agar Plate Culture: This allows for the enumeration of viable bacterial cells (colony-forming units, CFUs).

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

-

Subculturing:

-

Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton agar plate.

-

Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

MBC Determination:

-

Observe the plates for bacterial growth.

-

The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

-

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and comparison.

Data Tables

Summarize the quantitative data from the MIC and MBC assays in a structured table.

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |

| Furan-2-carbonitrile A | Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal (≤4) |

| Furan-2-carbonitrile B | Escherichia coli ATCC 25922 | 32 | >128 | Bacteriostatic (>4) |

| Gentamicin (Control) | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | Bactericidal (≤4) |

Interpretation of MBC/MIC Ratio:

-

If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

-

If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Experimental Workflow Diagrams

Visualizing the experimental workflows can enhance understanding and ensure protocol adherence.

Caption: Workflow for the Agar Disk Diffusion Assay.

Caption: Workflow for MIC and subsequent MBC Determination.

PART 4: Troubleshooting and Considerations for Furan-2-Carbonitrile Compounds

1. Poor Solubility:

-

Issue: The compound precipitates in the broth medium, leading to inaccurate MIC values.

-

Solution: Use a co-solvent like DMSO. However, the final concentration of DMSO should not exceed 1% (v/v) as it can have its own antibacterial effects. Always include a solvent control to account for any inhibitory effects of the solvent itself.

2. Compound Color:

-

Issue: Colored compounds can interfere with visual or spectrophotometric reading of bacterial growth.

-

Solution: Use a growth indicator dye like resazurin, which changes color in the presence of viable cells. Alternatively, read the plate at a wavelength where the compound does not absorb.

3. Inconsistent Results:

-

Issue: High variability in MIC or zone diameter values between replicates.

-

Solution: Ensure meticulous adherence to standardized protocols, especially inoculum preparation and incubation conditions. Use of automated liquid handlers can improve precision. Regular quality control with reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is essential.[20]

Conclusion

The protocols outlined in this application note provide a robust framework for the in-vitro antibacterial evaluation of furan-2-carbonitrile compounds. By understanding the scientific principles behind each step and implementing appropriate controls, researchers can generate reliable and reproducible data. This is a critical step in the drug discovery pipeline, enabling the identification and characterization of promising new antibacterial agents to combat the growing threat of antimicrobial resistance.

References

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link].

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link].

-

Magaldi, S., et al. (2021). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Available at: [Link].

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. Available at: [Link].

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link].

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link].

-

Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link].

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Available at: [Link].

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link].

-

ResearchGate. (n.d.). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Available at: [Link].

-

ResearchGate. (n.d.). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Available at: [Link].

-

EUCAST. (n.d.). Clinical Breakpoint Tables. Available at: [Link].

-

PubChem. (n.d.). 2-Furonitrile. National Institutes of Health. Available at: [Link].

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link].

-

Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link].

-

ResearchGate. (n.d.). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Available at: [Link].

-

EUCAST. (n.d.). EUCAST Home. Available at: [Link].

-

PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link].

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link].

-

Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Available at: [Link].

-

WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link].

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link].

-

Kyoto University Research Information Repository. (n.d.). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Available at: [Link].

-

EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available at: [Link].

-

Sutter, V. L., & Washington, J. A. (1983). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 18(2), 321–325. Available at: [Link].

-

MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. Available at: [Link].

-

Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Available at: [Link].

-

Wikipedia. (n.d.). 2-Furonitrile. Available at: [Link].

-

EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link].

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link].

-

YouTube. (2016). 1 Preparation of inoculum (english). Available at: [Link].

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link].

-

National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link].

-

The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Available at: [Link].

-

Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link].

-

ResearchGate. (n.d.). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. Available at: [Link].

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link].

Sources

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. emerypharma.com [emerypharma.com]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. EUCAST: EUCAST - Home [eucast.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cdstest.net [cdstest.net]

- 15. woah.org [woah.org]

- 16. idexx.com [idexx.com]

- 17. emerypharma.com [emerypharma.com]

- 18. microchemlab.com [microchemlab.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. szu.gov.cz [szu.gov.cz]

Application Notes and Protocols: Exploring the Potential of 5-(4-Bromophenyl)furan-2-carbonitrile in Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This application note delves into the potential of a specific derivative, 5-(4-Bromophenyl)furan-2-carbonitrile, as a candidate for the development of novel enzyme inhibitors. While direct inhibitory studies on this compound are not yet prevalent in published literature, its structural features—a halogenated phenyl group, a furan core, and a nitrile moiety—suggest a strong rationale for its investigation. This document provides a comprehensive guide for researchers, outlining the scientific basis for its potential, detailed protocols for its acquisition and characterization, and a strategic workflow for screening and characterizing its enzyme inhibitory activity.

Introduction: The Scientific Rationale

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The furan ring system is of particular interest due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] Furan derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]

The subject of this guide, this compound, combines several key structural features that make it an attractive candidate for enzyme inhibition studies:

-

The Furan Core: This aromatic heterocycle provides a rigid scaffold that can be appropriately substituted to interact with the active sites of various enzymes.

-

The 4-Bromophenyl Group: The presence of a halogenated phenyl ring can enhance binding affinity through hydrophobic and halogen bonding interactions within an enzyme's active site. Structurally related compounds, such as N-(4-bromophenyl)furan-2-carboxamide, have demonstrated biological activity, with computational studies suggesting interactions with bacterial enzymes.[4]

-

The 2-Carbonitrile Moiety: The nitrile group is a versatile functional group in drug design.[5] It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisosteric replacement for other functional groups. While 2-furonitrile itself is primarily used as a chemical intermediate, its incorporation into more complex molecules can be pivotal for biological activity.[6]

Given these features, and the demonstrated activity of structurally analogous compounds against enzymes like VEGFR-2 and ATP-citrate lyase, a systematic investigation into the enzyme inhibitory potential of this compound is warranted.[7][8]

Sourcing and Characterization of this compound

Procurement

This compound is available from several chemical suppliers. Researchers should ensure they obtain a high-purity sample and confirm its identity and purity upon receipt.

Characterization Protocol

It is imperative to verify the structure and purity of the compound before its use in biological assays. The following are generalized protocols for spectroscopic characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57667-10-4 | |

| Molecular Formula | C₁₁H₆BrNO | |

| Molecular Weight | 248.08 g/mol |

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer with a field strength of 300 MHz or higher. The spectrum is expected to show distinct signals in the aromatic region for the protons on the furan and phenyl rings.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms in the molecule.

Protocol 2.2.2: Mass Spectrometry (MS)

-

Technique: Utilize a high-resolution mass spectrometry technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the compound.

-

Expected Result: The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[9]

Protocol 2.2.3: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Analysis: The IR spectrum will be characterized by absorptions corresponding to the C≡N stretch of the nitrile group, as well as C-H and C=C bonds within the aromatic systems.

A Strategic Workflow for Investigating Enzyme Inhibitory Potential

The following workflow provides a systematic approach to screen and characterize the enzyme inhibitory activity of this compound.

Figure 2: Basic models of enzyme inhibition.

Protocol 3.3.1: Enzyme Kinetic Studies

-

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Procedure:

-

Perform the enzyme assay at various fixed concentrations of this compound.

-

At each inhibitor concentration, vary the substrate concentration.

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition.

-

Protocol 3.3.2: Computational Docking (Optional)

-

Objective: To predict the binding mode of the compound within the enzyme's active site.

-

Procedure:

-

Obtain the 3D structure of the target enzyme (from the Protein Data Bank or through homology modeling).

-

Use molecular docking software to predict the binding pose and interactions of this compound with the enzyme.

-

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its chemical features, supported by the biological activities of structurally related compounds, provide a strong impetus for its investigation. The protocols and workflow detailed in this application note offer a robust framework for researchers to systematically evaluate its potential, from initial characterization to the elucidation of its inhibitory mechanism. Such studies could pave the way for the development of new therapeutic agents targeting a range of diseases.

References

-

Al-Warhi, T., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4409. [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

Prasad, D. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 168-176. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

-

Bond, T., et al. (2023). The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology, 9, 399-412. [Link]

-

National Center for Biotechnology Information. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

-

Sun, L., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(7), 1493-1498. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]

-

BioMed Research Publishers. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]

- 6. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

effect of base and solvent on Suzuki coupling of furan-2-carbonitriles

Welcome to the technical support center for the Suzuki-Miyaura coupling of furan-2-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Furan-2-carbonitriles, as electron-deficient heterocyclic substrates, present unique challenges that require careful consideration of reaction parameters to achieve optimal outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of furan-2-carbonitriles, offering explanations and actionable solutions based on mechanistic principles.

Q1: I am observing very low to no yield of my desired 5-aryl-furan-2-carbonitrile. What are the likely causes and how can I improve it?

A1: Low yields in the Suzuki coupling of furan-2-carbonitriles often stem from a combination of factors related to the electron-deficient nature of the substrate. Here are the primary culprits and corresponding troubleshooting steps:

-

Inefficient Oxidative Addition: The electron-withdrawing nitrile group can deactivate the halide (typically a bromide or chloride at the 5-position) towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[1]

-

Solution: Employ a more electron-rich and bulky phosphine ligand to enhance the electron density on the palladium center, thereby facilitating oxidative addition. Ligands such as SPhos or XPhos, often used with Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G4, can be effective. For a more classical approach, Pd(PPh₃)₄ is a reliable choice for the coupling of bromo-furans.[2]

-

-

Protodeboronation of the Boronic Acid: This is a significant side reaction, especially with heteroaryl boronic acids, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water.[3] This process is often base-catalyzed and accelerated at higher temperatures.

-

Solution 1 (Base Selection): Opt for a weaker base. While strong bases can promote the formation of the reactive boronate species, they can also accelerate protodeboronation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance. In some cases, fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.

-

Solution 2 (Anhydrous Conditions): While Suzuki couplings are often tolerant to water, minimizing its presence can suppress protodeboronation. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.

-

Solution 3 (Boronic Ester): Consider using a pinacol boronate ester instead of the boronic acid. These are generally more stable towards protodeboronation.

-

-

Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid.

-

Solution: This is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed before heating. A common method is to bubble an inert gas through the solvent for an extended period or use several freeze-pump-thaw cycles.

-

Q2: My nitrile group is being hydrolyzed to a carboxylic acid or an amide. How can I prevent this?

A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5]

-

Causality: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), coupled with the presence of water in the solvent system and prolonged heating, creates ideal conditions for nitrile hydrolysis.[4][5] The reaction proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[4]

-

Preventative Measures:

-

Choice of Base: Avoid strong hydroxides. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or potassium phosphate (K₃PO₄) are less likely to promote significant hydrolysis.

-

Reaction Temperature and Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.

-

Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, consider using a less aqueous or even an anhydrous system if hydrolysis is a persistent issue. A combination of a polar aprotic solvent like dioxane or THF with minimal water can be effective.[2]

-

Q3: I am struggling to find a solvent system that provides both good solubility for my reagents and high reaction efficiency.

A3: Solvent selection is critical as it influences reagent solubility, catalyst stability, and the reactivity of the base.[6]

-

Expert Insights:

-

Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are excellent choices as they generally provide good solubility for the organometallic intermediates and reagents. A common and effective system is a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v).[2][4] The water component is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

-

Two-Phase Systems: A combination of an aromatic solvent like toluene with an aqueous phase for the base can also be very effective. This is a classic Suzuki-Miyaura condition.

-

"Green" Solvents: For more environmentally benign processes, solvents like 2-MeTHF or t-amyl alcohol have been shown to be effective in Suzuki couplings of heterocyclic compounds.[7]

-

-

Troubleshooting Solubility and Efficiency:

-

If your starting materials are not fully dissolved, this can lead to slow and incomplete reactions. A higher proportion of the organic solvent or a different polar aprotic solvent might be necessary.

-

Conversely, if the reaction is sluggish, a small amount of water can sometimes accelerate the reaction by improving the solubility and reactivity of the base.[8]

-

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for the Suzuki coupling of furan-2-carbonitriles?

A: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for electron-deficient substrates like furan-2-carbonitriles, a good starting point is Pd(PPh₃)₄ . It is a robust and widely used catalyst for the coupling of bromo-furans.[2] For more challenging couplings, particularly with aryl chlorides, or to improve yields, modern catalyst systems employing bulky, electron-rich phosphine ligands are recommended. A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos can be highly effective.[9]

Q: What is the optimal base for this reaction?

A: The choice of base is a critical parameter. A moderately strong inorganic base is typically preferred to balance the need for boronic acid activation with the risk of side reactions. Potassium carbonate (K₂CO₃) is a very common and effective choice.[10] Cesium carbonate (Cs₂CO₃) can sometimes offer improved yields. For substrates with particularly sensitive functional groups, potassium phosphate (K₃PO₄) is a milder alternative.[7] Strong bases like NaOH and KOH should generally be avoided due to the risk of nitrile hydrolysis.

Q: How does the electron-withdrawing nitrile group affect the reaction?

A: The nitrile group has two main effects:

-

Electronic Effect on the Furan Ring: It makes the furan ring electron-deficient. This can slow down the oxidative addition step, which is favored for electron-rich aryl halides.[1]

-

Potential for Side Reactions: As discussed, the nitrile group itself can undergo hydrolysis under certain basic conditions.

These factors necessitate careful optimization of the catalyst, ligand, base, and solvent to achieve a successful coupling.

Experimental Protocols

The following are representative protocols that can be used as a starting point for the Suzuki coupling of a 5-halo-furan-2-carbonitrile.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for the coupling of 5-bromo-furan-2-carbonitrile.

-

To a flame-dried Schlenk flask, add 5-bromo-furan-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (2-5 mol%).

-

Add a degassed solvent mixture of dioxane and water (4:1 v/v). The reaction concentration is typically 0.1-0.2 M with respect to the furan-2-carbonitrile.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Base and Solvent Screening for a Model Reaction

The following table summarizes typical results from a base and solvent screen for the coupling of a 5-halobenzofuran with an arylboronic acid, which can serve as a proxy for furan-2-carbonitrile systems.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |

| 2 | NEt₃ | EtOH/H₂O (1:1) | 80 | 28 |

| 3 | NaOH | EtOH/H₂O (1:1) | 80 | 78 |

| 4 | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 63 |

| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >95 (typical) |

| 6 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | High (typical) |

Data adapted from a study on benzofuran derivatives and general Suzuki coupling knowledge.[11]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Role of the Base in Transmetalation

The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.

Caption: Activation of boronic acid by a base to form a more nucleophilic boronate complex.

Solvent Effects on Reaction Intermediates

The choice of solvent can influence the stability and reactivity of intermediates in the catalytic cycle.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. books.rsc.org [books.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. nva.sikt.no [nva.sikt.no]

- 10. scispace.com [scispace.com]

- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Alternative Catalysts for the Synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile

Welcome to the Technical Support Center for the synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important intermediate. Our goal is to equip you with the knowledge to navigate common experimental challenges and explore alternative catalytic systems beyond the conventional.

I. Troubleshooting Guide: Common Issues in the Synthesis of this compound

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Question 1: I am observing low to no yield of my desired product, this compound, in a palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions involving furan substrates is a common issue that can stem from several factors, primarily related to catalyst deactivation, substrate instability, and suboptimal reaction conditions.

Potential Causes and Solutions:

-

Catalyst Deactivation:

-

Explanation: Palladium catalysts can be sensitive to air and moisture. The active Pd(0) species can be oxidized to inactive Pd(II), halting the catalytic cycle. Additionally, phosphine ligands, often used to stabilize the palladium center, can be oxidized.

-

-

Furan Ring Instability and Decomposition:

-

Explanation: The furan ring is an electron-rich heterocycle and can be susceptible to decomposition under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases. This can lead to ring-opening or polymerization, consuming your starting material and reducing the yield of the desired product.[1][2]

-

Solution:

-

Temperature Control: Carefully control the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding.

-

Base Selection: The choice of base is critical. Strong bases can promote side reactions. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.

-

Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize product degradation.

-

-

-

Homocoupling of Boronic Acid:

-

Explanation: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]

-

Solution:

-

Thorough Degassing: Rigorously degas your reaction mixture before adding the palladium catalyst.

-

Stoichiometry: Use a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.

-

-

-

Protodeboronation of the Furan Boronic Acid:

-

Explanation: Furan boronic acids can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a base.

-

Solution:

-

Use of Boronic Esters: Consider using a more stable furan boronic ester, such as a pinacol ester, which is less susceptible to protodeboronation.

-

Anhydrous Conditions: If using a boronic acid, running the reaction under strictly anhydrous conditions may be beneficial.

-

-

Question 2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge. The most likely byproducts in the synthesis of this compound are from homocoupling, substrate decomposition, or side reactions of the nitrile group.

Common Byproducts and Mitigation Strategies:

-

Homocoupling Products:

-

Identification: These will appear as symmetrical biaryl compounds (e.g., 4,4'-dibromobiphenyl from the aryl halide or a bifuran from the furan starting material).

-

Minimization: As discussed in the previous question, rigorous degassing and careful control of stoichiometry are key. For Stille coupling, ensuring the purity of the organotin reagent is crucial.

-

-

Furan Decomposition Products:

-

Identification: These can be a complex mixture of oligomeric or polymeric materials, often appearing as a baseline smear on a TLC plate or as multiple small, unidentified peaks in an LC-MS. Ring-opening can lead to the formation of unsaturated aldehydes or ketones.[4]

-

Minimization: Milder reaction conditions (lower temperature, weaker base) and shorter reaction times are the most effective strategies.

-

-

Hydrolysis of the Nitrile Group:

-

Explanation: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially if the reaction is run for an extended period in the presence of water and a strong base or acid.

-

Solution: Use anhydrous solvents if possible and a non-nucleophilic base. Work up the reaction promptly upon completion.

-

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the selection of alternative catalysts and optimization of reaction conditions.

Question 1: What are the most promising alternative catalysts to standard palladium systems for the synthesis of this compound?

Answer:

While palladium catalysts are the workhorse for this type of transformation, several alternative systems offer potential advantages in terms of cost, reactivity, and sustainability.

-

Copper-Catalyzed Systems:

-

Rationale: Copper catalysts are significantly less expensive than palladium and can be effective for C-H arylation and cyanation reactions.[5][6] They can sometimes offer different selectivity compared to palladium.

-

Considerations: Copper-catalyzed reactions may require higher temperatures and specific ligands to achieve high efficiency.

-

-

Nickel-Catalyzed Systems:

-

Rationale: Nickel is another earth-abundant and cost-effective alternative to palladium. Modern nickel catalysts have shown excellent activity in cross-coupling reactions, including the cyanation of aryl halides.

-

Considerations: Nickel catalysts can be more sensitive to air and moisture than palladium catalysts, requiring stricter inert atmosphere techniques.

-

-

Photocatalysis:

-

Rationale: Visible-light photocatalysis offers a green and mild approach to C-H functionalization, often proceeding at room temperature. This can be particularly advantageous for thermally sensitive substrates like furans.

-

Considerations: This is a rapidly developing field, and finding a suitable photocatalyst and reaction conditions for this specific transformation may require some optimization.

-

-

Enzymatic Catalysis:

-

Rationale: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. A potential enzymatic route could involve a haloperoxidase to introduce the bromine, followed by a nitrile hydratase/nitrilase for the cyanation step.

-

Considerations: This approach would likely require a multi-step process and the availability of specific enzymes with the desired substrate specificity.

-

Question 2: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction?

Answer:

Ligand selection is crucial for a successful cross-coupling reaction as it influences the catalyst's stability, activity, and selectivity.

-

For Suzuki Coupling:

-

Electron-Rich, Bulky Phosphine Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are often effective for cross-coupling with electron-rich heterocycles like furan. They promote the oxidative addition step and stabilize the active Pd(0) species.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them a good choice for challenging cross-coupling reactions.

-

-

For Stille Coupling:

-

Triphenylphosphine (PPh₃): This is a classic and often effective ligand for Stille couplings.

-

Arsine Ligands (e.g., AsPh₃): In some cases, arsine ligands can provide better results than phosphine ligands.

-

Question 3: What are the key differences between Suzuki and Stille coupling for this synthesis, and which one should I choose?

Answer:

Both Suzuki and Stille couplings are powerful methods for forming C-C bonds. The choice between them often depends on the availability of starting materials, tolerance of functional groups, and concerns about toxicity.

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Boronic acid or ester | Organostannane (organotin) |

| Toxicity | Boron reagents are generally low in toxicity. | Organotin reagents are highly toxic and require careful handling and disposal. |

| Stability of Reagents | Boronic acids can be prone to decomposition (protodeboronation). Boronic esters are more stable. | Organostannanes are generally stable to air and moisture. |

| Reaction Conditions | Requires a base. | Does not typically require a base, which can be advantageous for base-sensitive substrates. |

| Byproducts | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be difficult to remove completely from the final product. |

Recommendation: For most applications, the Suzuki coupling is the preferred method due to the lower toxicity of the boron reagents and the easier purification of the final product. The Stille coupling may be considered if the required furanoboronic acid or ester is difficult to prepare or unstable, or if the substrate is sensitive to the basic conditions of the Suzuki reaction.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a furan boronic acid or ester with 4-bromoiodobenzene.

Workflow Diagram:

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

-

5-(Pinacolatoboronyl)furan-2-carbonitrile (1.0 equiv)

-

4-Bromoiodobenzene (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask, add 5-(pinacolatoboronyl)furan-2-carbonitrile, 4-bromoiodobenzene, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by sparging with argon for 20 minutes.

-

In a separate vial, under argon, mix Pd(OAc)₂ and SPhos. Add this catalyst mixture to the reaction flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Direct C-H Arylation

This protocol describes a more atom-economical approach, coupling furan-2-carbonitrile directly with 4-bromoiodobenzene.

Workflow Diagram:

Caption: Direct C-H Arylation Workflow

Materials:

-

Furan-2-carbonitrile (2.0 equiv)

-

4-Bromoiodobenzene (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Potassium acetate (KOAc) (2.0 equiv)

-

Anhydrous, degassed dimethylacetamide (DMAc)

Procedure:

-

To a pressure tube, add 4-bromoiodobenzene, KOAc, and a stir bar.

-

Evacuate and backfill the tube with argon.

-

Add DMAc and furan-2-carbonitrile via syringe.

-

Degas the mixture by sparging with argon for 15 minutes.

-

Add Pd(OAc)₂ to the tube.

-

Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

IV. Comparative Data of Catalytic Systems

The following table summarizes various catalytic systems for the synthesis of aryl furans and related nitriles to guide your selection process. Please note that yields are highly substrate and condition-dependent.

| Catalytic System | Catalyst/Precatalyst | Ligand/Additive | Solvent | Temp. (°C) | Typical Yield | Pros | Cons |